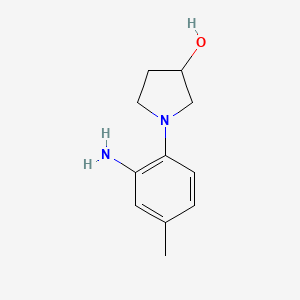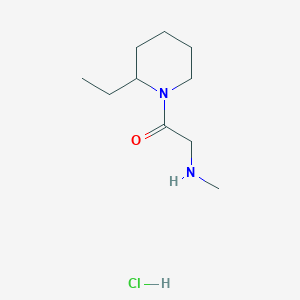
1-(3-Pyrrolidinyl)indoline dihydrochloride
説明
1-(3-Pyrrolidinyl)indoline dihydrochloride, commonly known as PI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has the molecular formula C₁₂H₁₈Cl₂N₂ .
Synthesis Analysis
The synthesis of 1-(3-Pyrrolidinyl)indoline dihydrochloride and similar compounds often involves 1,3-dipolar cycloaddition reactions. For instance, a suitable one-pot sequential three-component synthesis of a series of new spiro [indoline-pyrrolidine] derivatives is described . Reactions proceeded through a 1,3-dipolar cycloaddition between azomethine ylides, generated in situ from the condensation of isatins with sarcosine, and trans -1,2-dibenzoylethylene as dipolarophile under conventional heating .Molecular Structure Analysis
The molecular structure of 1-(3-Pyrrolidinyl)indoline dihydrochloride is characterized by a pyrrolidinyl group attached to an indoline ring. The molecular weight of this compound is 261.19 g/mol.科学的研究の応用
Pharmacological Research
Indole derivatives, including compounds like “1-(3-Pyrrolidinyl)indoline dihydrochloride”, are widely studied for their pharmacological properties. They have been found to exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. Research in this field focuses on synthesizing new indole compounds and testing their efficacy in various disease models .
Plant Biology
Indole compounds are also significant in plant biology, particularly as plant hormones. Indole-3-acetic acid, for example, is a well-known plant hormone involved in the regulation of plant growth and development. The study of “1-(3-Pyrrolidinyl)indoline dihydrochloride” could extend to its potential influence on plant physiology .
Material Science
In material science, indoline derivatives are explored for their potential use in creating new materials with unique properties. This includes the development of organic semiconductors, which are crucial for various electronic devices .
Chemical Synthesis
The compound’s role in chemical synthesis involves its use as an intermediate or a catalyst in the formation of more complex molecules. This is particularly relevant in the pharmaceutical industry, where indoline derivatives are key intermediates in drug synthesis .
Neurological Studies
Given the pyrrolidinyl group’s relevance to neurological activity, “1-(3-Pyrrolidinyl)indoline dihydrochloride” may be used in research related to neurodegenerative diseases or as a potential modulator of neural pathways .
Analytical Chemistry
Indoline derivatives can serve as reagents or standards in analytical chemistry procedures, aiding in the detection and quantification of various substances .
Environmental Science
Research may also extend to the environmental impact of indoline compounds, including their biodegradability and potential toxicity to ecosystems .
Computational Chemistry
Finally, computational studies often use indoline derivatives like “1-(3-Pyrrolidinyl)indoline dihydrochloride” to model interactions at the molecular level, which can predict the behavior of these compounds in real-world applications .
Safety and Hazards
特性
IUPAC Name |
1-pyrrolidin-3-yl-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)6-8-14(12)11-5-7-13-9-11;;/h1-4,11,13H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISPGFJCBJMNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinyl)indoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)

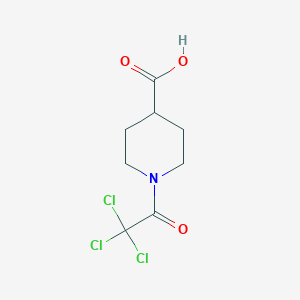

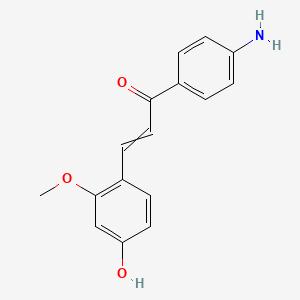
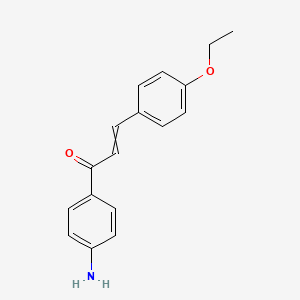

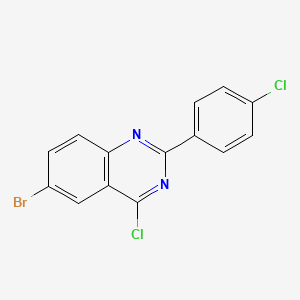
![3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392326.png)


